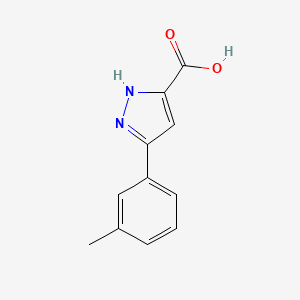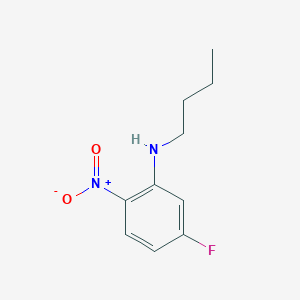
3-(Aminomethyl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(Aminomethyl)pentan-1-ol is a versatile molecule that serves as a precursor or intermediate in the synthesis of various chemical compounds. It is characterized by the presence of both hydroxyl and amino functional groups, which allow it to undergo a range of chemical reactions. The molecule can be modified to produce nucleoside analogues, ligands for metal complexes, and other derivatives with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of derivatives related to this compound has been reported in several studies. For instance, a series of nucleoside analogues were synthesized from 1-amino-5-(benzyloxy)pentan-3-ol, which is structurally related to this compound . Another study reported the synthesis of tetranuclear iron(II) complexes using a ligand derived from 1,5-bis[(2-pyridylmethyl)amino]pentan-3-ol . Additionally, a nonaqueous process was developed for the synthesis of 3-amino-pentan-1,5-diol, showcasing the versatility of such compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using various analytical techniques. X-ray diffraction analysis has been employed to determine the structure of iron(II) complexes with a ligand based on 1,5-bis[(2-pyridylmethyl)amino]pentan-3-ol, revealing a cubane-like arrangement of iron atoms . Similarly, the structure of a trinuclear copper(II) complex with a ligand derived from pentane-2,4-dione and aliphatic α,ω-diamines was determined, showing a triply-bridging hydroxy group and carbonyl oxygen atom bridges .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives allows for their participation in various reactions. For example, the synthesis of nucleoside analogues involves the reaction of the amine with nucleobases . In the case of metal complexes, the ligands derived from this compound can coordinate with iron atoms to form structures with specific magnetic properties . The aminoalkylation of [1.1.1]propellane to produce 3-alkylbicyclo[1.1.1]pentan-1-amines is another example of the chemical transformations that these derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. The presence of amino and hydroxyl groups can affect their solubility, reactivity, and potential applications. For instance, the water solubility of 3-amino-pentan-1,5-diol was enhanced through a nonaqueous synthetic process . The magnetic properties of iron(II) complexes with ligands derived from this compound were studied, showing different high-spin iron(II) sites and super-exchange interactions . Additionally, the antimicrobial properties of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were investigated, demonstrating their potential as additives in lubricating oils and antiseptics .
科学的研究の応用
Synthesis and Chemical Properties 3-(Aminomethyl)pentan-1-ol and its derivatives have been synthesized and analyzed for their properties and potential applications. For instance, new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were prepared and tested as antimicrobial additives to lubricating oils, showcasing their potential in industrial applications (Dzhafarov et al., 2010).
Applications in Biochemistry and Microbiology Research into pentanol isomers, closely related to this compound, reveals their importance in biochemistry and microbiology. Pentanol isomers like pentan-1-ol are used as solvents for fats, resins, and waxes, demonstrating their versatility in various chemical processes (Zielinski et al., 2019). Additionally, the adsorption of pentan-1-ol on thin gold film electrodes was studied, providing insights into the interactions between organic molecules and metal surfaces, which is crucial for understanding catalytic processes and sensor technology (Tucceri & Posadas, 1987).
Biotechnological Applications Pentanol isomers are also explored for their biotechnological applications. For instance, engineered microorganisms have been developed to produce pentanol isomers, which hold potential as biofuels, highlighting the move towards sustainable energy sources (Cann & Liao, 2009).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-(aminomethyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-6(5-7)3-4-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMZDFLZTLVQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
231282-15-8 |
Source


|
| Record name | 3-(aminomethyl)pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

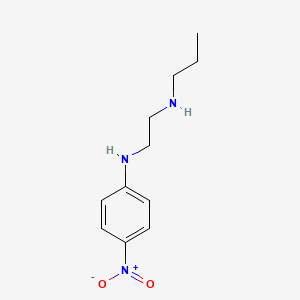
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)


![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
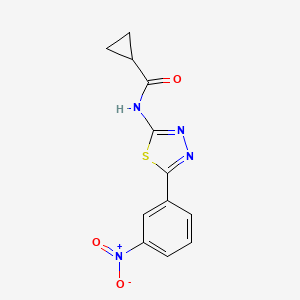
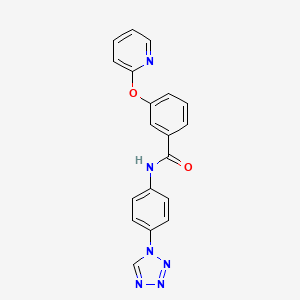
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
